Home > Products > Building Blocks P18445 > 5-Bromo-N-cyclopropylpicolinamide
5-Bromo-N-cyclopropylpicolinamide - 638219-77-9

5-Bromo-N-cyclopropylpicolinamide

Catalog Number: EVT-363416
CAS Number: 638219-77-9
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Cyclopropyl 5-bromopicolinamide

Source

The compound can be synthesized through various chemical reactions, often starting from readily available precursors such as picolinic acid or its derivatives. The synthesis typically involves bromination and subsequent reactions to introduce the cyclopropyl group.

Classification

5-Bromo-N-cyclopropylpicolinamide can be classified as:

  • Chemical Class: Picolinamides
  • Functional Groups: Amide, Bromine
  • Structural Features: Contains a bromine atom at the 5-position of the picoline ring and a cyclopropyl group attached to the nitrogen atom.
Synthesis Analysis

Methods

The synthesis of 5-Bromo-N-cyclopropylpicolinamide can be achieved through multiple synthetic routes. One common method is:

  1. Bromination: Starting with N-cyclopropylpicolinamide, bromination is performed using bromine or a brominating agent to introduce the bromine group at the 5-position.
  2. Cyclopropyl Group Introduction: This can be achieved through various methods, including cyclopropanation reactions or by using cyclopropyl halides in nucleophilic substitution reactions.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., palladium-based catalysts for cross-coupling reactions). Reaction monitoring is typically conducted using techniques such as thin-layer chromatography (TLC) to ensure completion.

Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-N-cyclopropylpicolinamide features:

  • A picoline ring system (a pyridine derivative with a methyl group).
  • A bromine atom at the 5-position.
  • A cyclopropyl group attached to the nitrogen atom of the amide functional group.

Data

  • Molecular Formula: C_10H_10BrN_2O
  • Molecular Weight: Approximately 255.1 g/mol
  • Structural Representation: The compound can be represented using standard chemical drawing software or molecular visualization tools for detailed analysis.
Chemical Reactions Analysis

Reactions

5-Bromo-N-cyclopropylpicolinamide can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to diverse derivatives.
  • Coupling Reactions: The compound can undergo cross-coupling reactions with aryl or vinyl halides in the presence of palladium catalysts.

Technical Details

For instance, in a nucleophilic substitution reaction, the compound may react with an amine or alcohol under basic conditions to form new derivatives. Reaction conditions such as temperature, solvent, and catalyst type will significantly influence yields and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 5-Bromo-N-cyclopropylpicolinamide often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom may enhance binding affinity due to halogen bonding effects.

Data

Preliminary studies may involve in vitro assays to evaluate the compound's efficacy against specific biological targets. Data from these studies could include IC50 values (the concentration required to inhibit 50% of target activity) and binding affinity measurements.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: Specific melting point data should be obtained through experimental determination.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the bromine atom.

Relevant analyses such as spectroscopic methods (NMR, IR) should be employed to characterize the compound fully.

Applications

Scientific Uses

5-Bromo-N-cyclopropylpicolinamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Research Applications: Used in studies investigating structure-activity relationships (SAR) and biological mechanisms.
  • Chemical Biology: May serve as a probe for studying biological pathways involving picolinamide derivatives.
Introduction to 5-Bromo-N-cyclopropylpicolinamide in Kinase Inhibition Research

5-Bromo-N-cyclopropylpicolinamide represents a structurally optimized picolinamide derivative emerging as a targeted modulator of serine/threonine kinase signaling pathways. This compound exemplifies the strategic evolution of kinase inhibitor chemotypes designed to address the selectivity challenges inherent in targeting closely related kinase isoforms, particularly within the Salt-Inducible Kinase (SIK) family. Its core structure integrates a picolinamide pharmacophore with a bromo-substituted pyridine ring and a cyclopropyl amide substituent, enabling precise interactions with the ATP-binding cleft of target kinases. Research into this compound focuses on exploiting subtle differences in kinase active-site topology to achieve functional selectivity, thereby offering a template for developing therapeutics against immune-mediated inflammatory conditions driven by dysregulated kinase activity.

Role of Picolinamide Derivatives in Modulating Serine/Threonine Kinase Activity

Picolinamide derivatives constitute a structurally diverse class of kinase inhibitors characterized by a pyridine-2-carboxamide core. This scaffold enables critical hydrogen-bond interactions with kinase hinge regions through the pyridine nitrogen and amide carbonyl groups, positioning it optimally within the ATP-binding site [3] [5]. The inherent flexibility of the picolinamide core allows for strategic substitutions that fine-tune inhibitory activity and selectivity profiles against specific serine/threonine kinases.

  • Molecular Recognition Mechanism: The planar pyridine ring acts as a bioisostere for the purine ring of ATP, facilitating deep penetration into the hydrophobic adenine-binding pocket. The amide linker (–CONH–) serves a dual purpose: it provides hydrogen-bonding capacity (typically accepting a bond from a backbone NH and donating via the amide NH), and it offers a vector for appending steric and electronic modulators (e.g., cyclopropyl, bromo) that influence selectivity [5].
  • Bromine Substitution Impact: The 5-bromo substituent on the pyridine ring in 5-Bromo-N-cyclopropylpicolinamide introduces significant steric bulk and moderate electron-withdrawing effects. This substitution is strategically positioned to interact with hydrophobic regions adjacent to the ATP-binding cleft, potentially enhancing affinity and disrupting the hydrophobic spine architecture critical for kinase activation [3] [8]. Computational docking studies of analogous compounds suggest the bromine atom occupies a sub-pocket sensitive to steric bulk, contributing to selectivity discrimination between kinase isoforms.
  • Kinase Family Targeting: Picolinamide derivatives exhibit notable activity against several clinically relevant serine/threonine kinase families, including SIKs, PIM kinases, and components of the MAPK pathway. Their binding often stabilizes kinases in inactive conformations, particularly by modulating the orientation of the conserved αC-helix or disrupting the hydrophobic regulatory spine (R-spine) assembly [1] [6].

Table 1: Kinase Inhibition Profiles of Representative Picolinamide Derivatives

CompoundCore StructureKey SubstituentsPrimary Kinase Targets (IC₅₀ Range)Selectivity Notes
Sorafenib AnaloguePyridine-2-carboxamide4-Phenoxyphenyl, UreaVEGFR-2 (nM range), RAFMulti-kinase inhibitor
Axitinib AnalogueIndazoleVinylpyridineVEGFR-1/2/3 (nM range), PDGFRAngiogenesis-focused
5-Bromo-N-cyclopropylpicolinamidePyridine-2-carboxamide5-Br, N-CyclopropylSIK2/SIK3 (Sub-μM), PIM1High SIK2/SIK3 vs. SIK1 selectivity
GLPG3312BenzimidazoleDimethoxyphenyl, PyrazolePan-SIK (Low nM)Limited SIK isoform selectivity

Structural Classification within Dual SIK2/SIK3 Inhibitor Chemotypes

5-Bromo-N-cyclopropylpicolinamide occupies a distinct niche within the structural taxonomy of dual SIK2/SIK3 inhibitors. Unlike pan-SIK inhibitors (e.g., HG-9-91-01) or benzimidazole-based chemotypes (e.g., GLPG3970), this compound leverages its compact picolinamide scaffold to achieve isoform discrimination, primarily by exploiting a critical tyrosine/phenylalanine divergence within the SIK family.

  • Exploiting the SIK2/SIK3 vs. SIK1 Selectivity Pocket: Sequence alignment reveals a key difference near the ATP-binding site: SIK2 (Tyr98) and SIK3 (Tyr144) possess a tyrosine residue, while SIK1 contains a phenylalanine (Phe105) at the equivalent position [2]. The spatial and electronic properties of tyrosine (capable of hydrogen bonding) versus phenylalanine (solely hydrophobic) create a differential binding environment. The 5-bromo substituent and cyclopropyl group of 5-Bromo-N-cyclopropylpicolinamide are hypothesized to sterically and electrostatically complement the SIK2/SIK3 pocket lined by Tyr98/Tyr144, while disfavoring binding to the smaller, hydrophobic SIK1 pocket lined by Phe105. This mechanism mirrors the selectivity strategy observed in advanced inhibitors like GLPG3970, albeit with a different core scaffold [2].
  • Comparative Chemotype Analysis:
  • Benzimidazole-Based Inhibitors (e.g., GLPG3970): Feature a flat, bicyclic hinge-binding motif. Selectivity is achieved via substituents (e.g., alkyl pyrazoles) projecting towards the Tyr/Phe selectivity pocket, engaging Tyr98/Tyr144 in SIK2/SIK3 via hydrophobic packing and potential weak H-bonding [2].
  • Picolinamide-Based Inhibitors (5-Bromo-N-cyclopropylpicolinamide): Utilize a monocyclic hinge binder. The 5-bromo atom provides steric bulk and lipophilicity, likely occupying a hydrophobic sub-pocket adjacent to the Tyr residue. The N-cyclopropyl group, oriented towards solvent or less conserved regions, may contribute to overall binding energy and pharmacokinetic properties without significantly compromising the crucial SIK2/SIK3 vs. SIK1 selectivity mediated by the bromo-tyrosine interaction.
  • Conformational Flexibility and Selectivity: The relatively small size and conformational adaptability of the picolinamide core compared to rigid benzimidazoles may allow 5-Bromo-N-cyclopropylpicolinamide to better accommodate subtle differences in the active-site conformations between SIK2 and SIK3, contributing to its dual inhibitory profile. This contrasts with larger, more rigid scaffolds that might be sensitive to minor structural variations between the two isoforms [3].

Table 2: Structural Features of SIK Inhibitor Chemotypes

ChemotypeRepresentative CompoundHinge-Binding MotifKey Selectivity ElementSIK2/SIK3 vs. SIK1 Selectivity Basis
Picolinamide5-Bromo-N-cyclopropylpicolinamidePyridine-2-carboxamide5-Bromo substitution, N-CyclopropylSteric/electronic complementarity with SIK2/SIK3-Tyr vs. SIK1-Phe
BenzimidazoleGLPG3970Benzimidazole5-Substituent (e.g., alkyl pyrazole)H-bond potential/hydrophobic packing with SIK2/SIK3-Tyr
AminopyridineYKL-05-0992-AminopyridineFused ring systemDifferential packing in hydrophobic back pocket
PyrrolopyrimidineHG-9-91-01Pyrrolo[2,3-d]pyrimidineVarious 7-substituentsLimited selectivity (Pan-SIK)

Therapeutic Relevance in Immune-Mediated Inflammatory Diseases

The therapeutic potential of 5-Bromo-N-cyclopropylpicolinamide stems directly from its ability to selectively inhibit SIK2 and SIK3, key regulators of innate and adaptive immune cell responses. SIK inhibition shifts the balance from pro-inflammatory to immunoregulatory cytokine production, offering a novel approach to diseases characterized by chronic inflammation.

  • Mechanism of Immune Modulation:
  • CRTC/HDAC Regulation: SIK2 and SIK3 phosphorylate CREB-regulated transcriptional coactivators (CRTCs: CRTC1-3) and Class IIa histone deacetylases (HDACs: HDAC4,5,7,9). Phosphorylation promotes 14-3-3 protein binding, sequestering CRTCs and HDACs in the cytosol. Inhibition of SIK2/SIK3 allows dephosphorylation and nuclear translocation of CRTCs and HDACs [2].
  • Transcriptional Reprogramming: Nuclear CRTCs co-activate CREB-mediated transcription of immunoregulatory genes, including IL-10. Concurrently, nuclear Class IIa HDACs repress transcription factors like NF-κB and AP-1, leading to suppression of pro-inflammatory cytokine genes (TNFα, IL-6, IL-12, IL-1β) [2] [10]. This dual action results in a profound shift in macrophage and dendritic cell polarization towards an anti-inflammatory or regulatory phenotype.
  • Impact on Cytokine Networks: Preclinical studies with dual SIK2/SIK3 inhibitors demonstrate consistent in vitro and in vivo effects:
  • Suppression of Pro-inflammatory Mediators: Significant reduction in TNFα, IL-6, IL-12, and IL-1β secretion from human myeloid cells (monocytes, macrophages, dendritic cells) and whole blood stimulated with TLR agonists (e.g., LPS, zymosan) [2].
  • Enhancement of Immunoregulatory Cytokines: Marked increase in IL-10 production under the same stimulatory conditions [2] [10]. This IL-10 elevation is functionally critical, as it reinforces the anti-inflammatory feedback loop via autocrine and paracrine signaling.
  • Disease-Specific Implications: The cytokine-modifying profile of dual SIK2/SIK3 inhibitors like 5-Bromo-N-cyclopropylpicolinamide aligns with the pathophysiology of several immune-mediated inflammatory conditions:
  • Inflammatory Bowel Disease (IBD): Dysregulation of pro-inflammatory (TNFα, IL-6, IL-23) and anti-inflammatory (IL-10) cytokines is central to Crohn's disease and ulcerative colitis. SIK inhibition rectifies this imbalance, reducing gut inflammation and promoting mucosal healing in models [2] [9].
  • Rheumatoid Arthritis (RA): Overproduction of TNFα, IL-6, and IL-1β by synovial macrophages drives joint destruction. SIK inhibition dampens these cytokines while potentially modulating osteoclast differentiation via CREB/HDAC-dependent pathways [9] [10].
  • Psoriasis: Aberrant activation of dendritic cells and keratinocytes, producing TNFα, IL-23, and IL-17, characterizes this disease. Inhibiting SIK2/SIK3 can suppress dendritic cell activation and the consequent Th17 response [9].
  • Advantage of SIK2/SIK3 Selectivity: Targeting SIK2/SIK3 over SIK1 is hypothesized to offer a superior safety profile. SIK1 is prominently involved in cardiac and metabolic functions (e.g., salt sensitivity, gluconeogenesis). Preferential inhibition of SIK2/SIK3 minimizes potential off-target effects on blood pressure regulation and glucose homeostasis mediated by SIK1 [2] [10].

Table 3: Immunomodulatory Effects of SIK2/SIK3 Inhibition in Preclinical Models

Cell Type / ModelStimulusEffect of SIK2/SIK3 InhibitionKey Cytokines ModulatedRelevance to Disease
Human Primary Myeloid CellsLPS / Zymosan↓ TNFα, IL-6, IL-12, IL-1β; ↑ IL-10Shift from pro-inflammatory to regulatory profileIBD, RA, Psoriasis
Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)Zymosan↓ TNFα, IL-12, IL-6; ↑ IL-10Tolerogenic DC phenotype inductionAutoimmunity, IBD
Human Whole BloodLPS↓ TNFα; ↑ IL-10Systemic inflammation modulationSepsis, RA flare
Mouse FLDMs / BMDMsEndogenous Activity↓ Enzymatic activity (SIK2 > SIK3 > SIK1)Confirms SIK2/SIK3 dominance in macrophagesValidates target in key immune cell
Mouse In Vivo (LPS Challenge)Systemic LPSDose-dependent ↓ Plasma TNFα; ↑ IL-10Proof of mechanism in whole organismCytokine storm, inflammatory models
Disease Models (e.g., Colitis)DSS / TNBSReduced inflammation, histological score improvementCorrelates cytokine shift with disease ameliorationIBD therapeutic validation

Properties

CAS Number

638219-77-9

Product Name

5-Bromo-N-cyclopropylpicolinamide

IUPAC Name

5-bromo-N-cyclopropylpyridine-2-carboxamide

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

InChI

InChI=1S/C9H9BrN2O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

MBQYBUFHINSBNB-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=NC=C(C=C2)Br

Canonical SMILES

C1CC1NC(=O)C2=NC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.